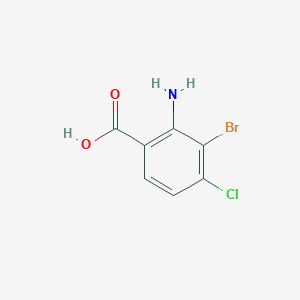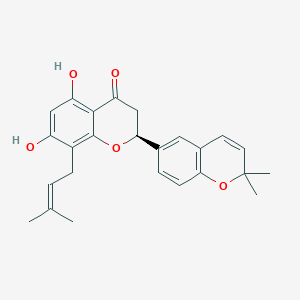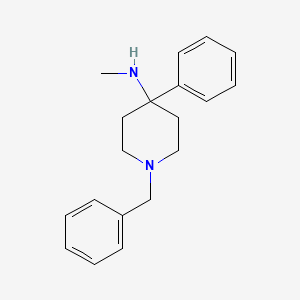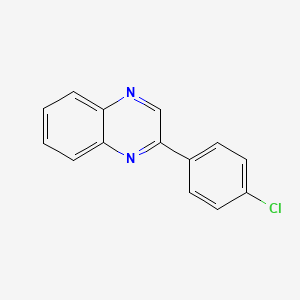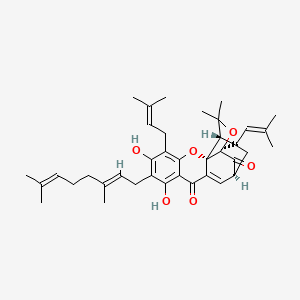![molecular formula C17H11ClN2O B3034484 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one CAS No. 180161-75-5](/img/structure/B3034484.png)
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Overview
Description
The compound 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a derivative of the pyrroloquinoline family, which is known for its diverse biological activities. The structure of this compound suggests potential pharmacological properties, as chlorophenyl groups have been associated with cytotoxic activity against various cancer cell lines.
Synthesis Analysis
The synthesis of related pyrroloquinoline derivatives typically involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones involves PdCl2-mediated endo-dig cyclization and Sonogashira cross-coupling as key steps . Although the exact synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives is characterized by a fused tricyclic system, which can exhibit electron delocalization in the outer rings and a localized double bond in the central ring . This delocalization can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrroloquinoline derivatives can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which can influence their solid-state arrangement and potentially their biological activity . The presence of a chlorophenyl group may also allow for further chemical modifications, enhancing the compound's pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrroloquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like the chloro group, can significantly impact these properties and the compound's overall bioactivity . The exact properties of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one would require empirical determination.
Relevant Case Studies
Case studies involving similar compounds have demonstrated the potential of pyrroloquinoline derivatives as antimitotic agents, with some compounds showing the ability to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase . The chlorophenyl substitution, in particular, has been associated with enhanced cytotoxic activity, suggesting that 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one may also possess similar antitumor properties.
Scientific Research Applications
1. Neurotropic Effects in Animal Models
- A study by Zaliznaya et al. (2020) synthesized derivatives of pyrroloquinoline, including 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, and tested their neurotropic effects in an "open field" animal model. It was found that the oil solution of these compounds significantly reduced motor activity in mice, indicating potential neurotropic effects. This suggests a research avenue for novel bioactive molecules in neuroactivity modulation (Zaliznaya et al., 2020).
Synthesis and Reactivity
2. Synthesis and Derivative Formation
- Research by Bakhite et al. (1995) involved converting ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into various derivatives, demonstrating the compound’s versatility and potential for creating a range of bioactive molecules. This highlights the adaptability of pyrroloquinoline compounds in chemical synthesis (Bakhite et al., 1995).
Biological Evaluation
3. Cytotoxicity and Antimalarial Potential
- Mphahlele et al. (2016) synthesized a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, structurally related to pyrroloquinoline, and evaluated their cytotoxicity against various human cancer cell lines and potential antimalarial activity. This study illustrates the potential of such compounds in therapeutic applications, particularly in oncology and malaria treatment (Mphahlele et al., 2016).
Antimicrobial Activities
4. Antibacterial and Antifungal Applications
- Geies et al. (1998) investigated the antibacterial and antifungal activities of pyrroloquinoline derivatives, including 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline. This research contributes to the understanding of the antimicrobial potential of these compounds, which could lead to new treatments for infectious diseases (Geies et al., 1998).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3H-pyrrolo[3,4-b]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-12-5-7-13(8-6-12)20-10-16-14(17(20)21)9-11-3-1-2-4-15(11)19-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUIALWUOUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179000 | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
CAS RN |
180161-75-5 | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180161-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)
